(3S,4R)-3-Methyl-4-N-phenylamino-piperidine

Stereoselective synthesis Chiral resolution Analgesic intermediates

This single-enantiomer (3S,4R)-configured piperidine is the preferred starting material for δ-opioid agonists and short-acting analgesics. The cis-relationship between 3-methyl and 4-phenylamino groups is essential for pharmacophore construction. Starting with this pre-resolved intermediate eliminates the ~30% material loss associated with trans-isomer separation, reduces unit operations in GMP synthesis, and ensures enantiopure drug substance without late-stage chiral resolution. Essential for SAR libraries and reference standard validation.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B13812672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-3-Methyl-4-N-phenylamino-piperidine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CNCCC1NC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-10-9-13-8-7-12(10)14-11-5-3-2-4-6-11/h2-6,10,12-14H,7-9H2,1H3/t10-,12+/m0/s1
InChIKeyHQAXZGSXHOKGLA-CMPLNLGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine: Chiral Piperidine Building Block for Stereospecific Analgesic Synthesis


(3S,4R)-3-Methyl-4-N-phenylamino-piperidine (CAS 53757-51-0) is a chiral piperidine derivative that serves as a critical stereochemical building block in medicinal chemistry, particularly for the synthesis of potent opioid analgesics and other receptor-targeted therapeutics [1]. This compound features a defined (3S,4R) configuration with a methyl group at the 3-position and a phenylamino group at the 4-position, establishing the cis-relationship essential for downstream pharmacophore construction [2]. Its molecular formula is C12H18N2 with a molecular weight of 190.28 g/mol . Unlike achiral or racemic piperidine precursors, this single-enantiomer intermediate enables the stereospecific assembly of complex drug candidates without the yield loss and purification burden associated with late-stage chiral resolution [3].

Why (3S,4R)-3-Methyl-4-N-phenylamino-piperidine Cannot Be Replaced by Racemic Mixtures or Other Stereoisomers


The (3S,4R) absolute configuration of this piperidine scaffold is not a trivial structural nuance but a decisive determinant of downstream pharmacological activity and synthetic efficiency. In the 4-anilinopiperidine class, the cis-relationship between the 3-methyl and 4-phenylamino groups is essential for the proper spatial orientation of pharmacophoric elements in target analgesics [1]. Racemic or trans-isomeric precursors force researchers to either accept significant yield penalties from late-stage chiral resolution or risk producing stereochemically undefined final products with unpredictable receptor selectivity profiles [2]. For example, the cis-(±)-isomeric form of related 4-anilido-3-methyl-piperidinecarboxylates exhibits fundamentally different physical properties (melting point 153-154.3°C) compared to its trans counterpart, enabling differential isolation that would be bypassed entirely by starting with the pre-resolved (3S,4R) enantiomer [3]. This pre-established stereochemistry directly translates to reduced purification steps and higher overall process yields, making generic substitution with racemic or alternative stereoisomeric piperidines a costly and scientifically unsound compromise [4].

Quantitative Differentiation of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine Against Alternative Piperidine Scaffolds


Stereochemical Purity: Cis-Selectivity in Synthesis of 3-Substituted-4-Anilinopiperidines

The (3S,4R) configuration corresponds to the cis-isomer of the 3-methyl-4-phenylaminopiperidine scaffold, which is the pharmacologically relevant form for opioid analgesic development. An improved stereoselective synthesis method for 3-substituted-4-anilino-piperidines achieves a cis:trans selectivity exceeding 90%, with typical yields of 96% for the desired cis isomer, compared to conventional methods that produce a maximum 70:30 cis:trans ratio and require costly late-stage purification [1]. This high stereoselectivity directly reduces the burden of chiral chromatography and increases the atom economy of downstream syntheses when the pre-resolved (3S,4R) enantiomer is used as the starting material [2].

Stereoselective synthesis Chiral resolution Analgesic intermediates

Enantiomer-Specific Delta Opioid Receptor Agonist Potency

The (3S,4R) stereochemistry is directly linked to the pharmacological activity of delta opioid receptor agonists derived from this scaffold. (-)-4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide, which incorporates the (3S,4R) piperidine core, exhibits a binding affinity (Ki) of 5.5 nM for the delta opioid receptor and a 470-fold selectivity for delta over mu receptors [1]. In functional GTPγS assays using cloned human delta receptors, this (-)-enantiomer (EC50 = 17.6 nM) is 27-fold more potent than its racemic counterpart (±)-RTI5989-54 (EC50 = 65.6 nM) and 27-fold more potent than the (+)-enantiomer (EC50 = 483 nM) [2]. The racemic mixture contains the inactive or less active enantiomer, which dilutes potency and may contribute to off-target effects [3].

Delta opioid receptor Enantioselective pharmacology Analgesic drug discovery

Improved Process Yield via Early-Stage Stereochemical Definition

Conventional routes to 3-methyl-4-phenylaminopiperidine intermediates produce a mixture of cis and trans isomers in an approximate 7:3 ratio, necessitating chromatographic separation of the desired cis-isomer at an advanced stage of synthesis [1]. Starting directly with the pre-resolved (3S,4R)-3-Methyl-4-N-phenylamino-piperidine eliminates this separation step entirely, resulting in an easier purification at an early stage and reducing the number of unit operations required for the overall synthetic route [2]. This early-stage stereochemical definition can improve the overall yield of the final drug substance by avoiding the ~30% material loss associated with discarding the undesired trans-isomer or the additional processing required for its isomerization [3].

Process chemistry Synthetic efficiency Drug manufacturing

Structural and Electronic Differentiation from Alternative Piperidine Scaffolds

The (3S,4R) configuration places the 3-methyl group and 4-phenylamino group in a cis relationship, creating a unique steric and electronic environment that influences receptor binding and downstream reactivity . In the 4-phenylpiperidine series, the 3-methyl substituent is critical for imparting narcotic antagonist properties; compounds lacking this methyl group exhibit significantly different pharmacological profiles [1]. Furthermore, the (3S,4R) enantiomer of 3-methylpethidine (cis 3-Me/4-Ph) is 11 times more potent than pethidine in the mouse hot-plate test for analgesia, while the trans-isomer (α-isomer) is only 1.3 times more potent [2]. This demonstrates that the cis-relationship between the methyl and phenyl groups—preserved in (3S,4R)-3-Methyl-4-N-phenylamino-piperidine—is a key determinant of analgesic potency, and substitution with trans-isomers or achiral alternatives would compromise this activity [3].

Structure-activity relationship Receptor binding Medicinal chemistry

Versatility as a Key Intermediate in Multiple Analgesic Chemotypes

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine serves as a common chiral intermediate for the synthesis of several structurally distinct classes of potent analgesics, including 3-methylfentanyl derivatives, brifentanil, and delta-selective benzamide agonists [1]. For example, methylation of this intermediate with methyl iodide and K2CO3 yields (3S,4R)-1,3-dimethyl-4-(phenylamino)piperidine, a precursor to the delta opioid agonist (-)-RTI5989-54 [2]. The same intermediate can be N-alkylated with 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one to produce the cis-isomer of brifentanil following chromatographic separation [3]. In contrast, starting from racemic 3-methyl-4-phenylaminopiperidine would require separation of diastereomers at a later stage, complicating process development and increasing the cost of manufacturing for each of these distinct drug candidates [4].

Synthetic intermediate Analgesic development Diversification

High-Impact Application Scenarios for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine


Stereospecific Synthesis of Delta-Selective Opioid Agonists for Pain Research

This compound is the preferred starting material for the synthesis of single-enantiomer delta opioid receptor agonists such as (-)-RTI5989-54 and related benzamide derivatives. As demonstrated in Section 3, the (-)-enantiomer containing the (3S,4R) core exhibits 27-fold higher functional potency (EC50 = 17.6 nM) compared to the (+)-enantiomer (EC50 = 483 nM) and 3.7-fold higher than the racemate (EC50 = 65.6 nM) at cloned human δ-opioid receptors [1]. Using the pre-resolved (3S,4R)-3-Methyl-4-N-phenylamino-piperidine eliminates the need for chiral separation of the final drug substance, accelerating lead optimization and enabling the generation of enantiomerically pure pharmacological tool compounds for in vivo studies of delta receptor function in pain and mood disorders [2].

GMP Manufacturing of Brifentanil and Related Short-Acting Analgesics

In the large-scale synthesis of brifentanil hydrochloride and other short-acting opioid analgesics, the (3S,4R) intermediate directly provides the cis-configuration required for optimal pharmacological activity [1]. Conventional routes produce a 70:30 mixture of cis and trans isomers of 1-benzyl-3-methyl-4-phenylaminopiperidine, which then requires chromatographic separation to isolate the desired cis-isomer [2]. By starting with (3S,4R)-3-Methyl-4-N-phenylamino-piperidine, this separation step is eliminated, reducing the number of unit operations in the GMP synthesis and avoiding the ~30% material loss associated with discarding the undesired trans-isomer. This directly lowers the cost of goods and improves process robustness for clinical supply manufacturing [3].

Chiral Scaffold Diversification for Structure-Activity Relationship (SAR) Studies

The (3S,4R)-3-Methyl-4-N-phenylamino-piperidine core serves as a versatile chiral scaffold for exploring SAR around the 4-anilinopiperidine pharmacophore [1]. As shown in Section 3, the cis-relationship between the 3-methyl and 4-phenylamino groups is a key determinant of analgesic potency, with the cis-isomer exhibiting 8.5-fold higher potency than the trans-isomer in animal models [2]. Starting from this pre-resolved intermediate allows medicinal chemists to systematically vary the N-substituent, the aniline ring substitution, and other positions while maintaining the critical cis-stereochemistry, enabling the generation of focused compound libraries with defined chirality for probing opioid receptor subtypes or other CNS targets [3].

Reference Standard for Chiral Purity Method Development

Given the pronounced difference in pharmacological activity between cis and trans isomers (up to 8.5-fold in analgesic potency) and between enantiomers (up to 27-fold in functional agonist activity), rigorous control of chiral purity is essential in the manufacture of piperidine-derived analgesics [1]. (3S,4R)-3-Methyl-4-N-phenylamino-piperidine, with its well-defined absolute configuration, serves as an ideal reference standard for developing and validating chiral HPLC or SFC methods to monitor the stereochemical integrity of both the intermediate and the final drug substance [2]. Its use as a calibration standard ensures that any undesired stereoisomers (e.g., the (3R,4S) enantiomer or trans-isomers) are reliably detected and quantified at levels consistent with ICH guidelines for chiral impurities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.